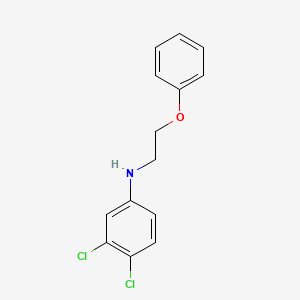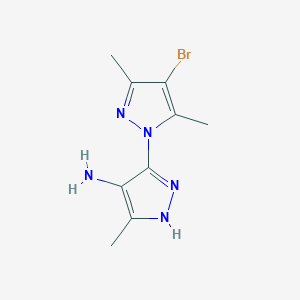
4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine
Vue d'ensemble
Description
“4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine” is a chemical compound with the molecular formula C9H12BrN5 . It is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3,5,5’-trimethyl-1’H-1,3’-bipyrazol-4’-amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Applications De Recherche Scientifique
Chemoselective Synthesis Applications
4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine plays a role in chemoselective synthesis processes. For instance, it is involved in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrazoles, which is achieved through the heterocyclization reaction of related compounds with amines. This method boasts several advantages, such as the use of a wide range of primary amines, simple execution, mild reaction conditions, and high yields up to 98% (Aquino et al., 2015).
Synthesis of 3-Amino-4-nitropyrazoles
In the synthesis of 3-amino-4-nitropyrazoles, this compound demonstrates its utility. The compound does not react upon heating with aqueous ammonia, unlike its derivatives, which are used to synthesize 3-amino-1,5-dimethyl-4-nitropyrazole, an important compound in various chemical reactions (Perevalov et al., 1983).
Antimicrobial Activity
A related compound, 3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, is used as a precursor for the synthesis of bipyrazolyl derivatives, which have shown in vitro antibacterial and antifungal activities. These activities were observed against a range of microorganisms, highlighting the potential of derivatives of this compound in antimicrobial applications (Pundeer et al., 2013).
Amination Processes
The compound plays a crucial role in amination processes. For example, a method has been developed for the synthesis of 5-bromo-1-methyl-4-nitropyrazole, which is readily converted to 5-amino-1-methyl-4-nitropyrazole, a reaction that requires the presence of a copper catalyst (Perevalov et al., 1983).
One-Pot Synthesis Applications
The compound is instrumental in one-pot synthesis applications. For instance, an efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles via 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides has been developed. This method exhibits high regioselectivity and good functional group tolerance (Sha & Wei, 2013).
Regioselective Displacement Reactions
Regioselective displacement reactions involving this compound have been studied, showing the formation of specific products. Such reactions are crucial in the synthesis of various pyrimidines and related compounds (Doulah et al., 2014).
Propriétés
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-4-7(10)6(3)15(14-4)9-8(11)5(2)12-13-9/h11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNDVSMQXVFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)


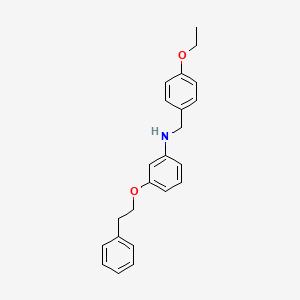
![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)
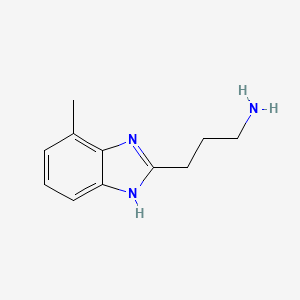
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)
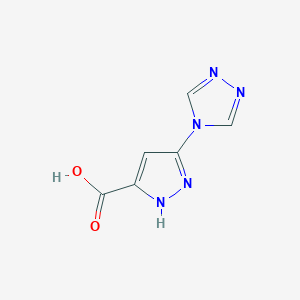
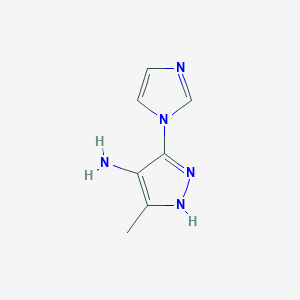

![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)

